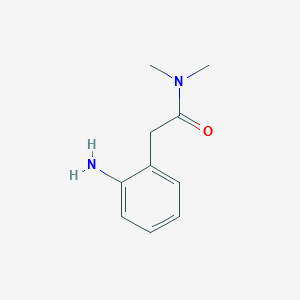

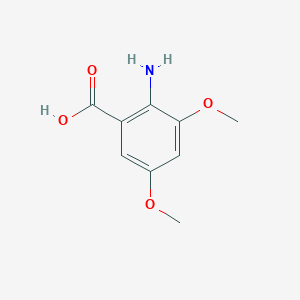

2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Peptide Nucleic Acid (PNA) Synthesis

2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one: serves as a key intermediate in the synthesis of PNA monomers . PNAs are analogs of DNA with a pseudo-peptide backbone, which have generated significant interest for their potential as molecular biology tools and in biomedical diagnostics as antigene and molecular sensors . The efficient synthesis of PNA can reduce costs and increase availability for wider use.

Antimicrobial Agents

This compound is utilized in the design and synthesis of antimicrobial agents. Specifically, derivatives of 2-aminothiazoles, which share a similar core structure, have been shown to possess therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . The structural similarity suggests that 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one could be explored for similar applications.

Molecular Docking Studies

The structural framework of 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one may be valuable in molecular docking studies to understand its interaction with various biological targets. Such studies can help in the design of new drugs with improved efficacy and reduced side effects .

Flavonoid Analysis

In analytical chemistry, particularly in the densitometric determination of flavonoids, 2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one can be used as a reagent due to its specific interactions with flavonoid compounds .

Calcium Ion Manipulation

This compound has applications in cellular biology for manipulating intracellular release of calcium ions. Controlling calcium ion flow is crucial in studying cellular processes and signaling pathways .

Apoptotic Inducers Preparation

2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one: is also used in the preparation of apoptotic inducers. These are substances that can induce programmed cell death, which is an important area of research in cancer therapy .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-aminoethyl)-6-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-8-9-15-12(16)7-6-11(14-15)10-4-2-1-3-5-10/h1-7H,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGCEEXLJALFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512586 | |

| Record name | 2-(2-Aminoethyl)-6-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-aminoethyl)-6-phenylpyridazin-3(2H)-one | |

CAS RN |

77375-77-0 | |

| Record name | 2-(2-Aminoethyl)-6-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1281627.png)

![5-Bromo-3-chloroimidazo[1,2-A]pyridine](/img/structure/B1281654.png)